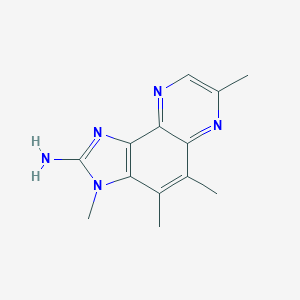
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has been shown to have both biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and have neuroprotective effects. It also has antimicrobial properties and has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- in lab experiments is its potential as a therapeutic agent for various diseases. It also has a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl-. One area of research could focus on optimizing its use as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another area of research could focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research could focus on developing more efficient synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its use in lab experiments.
Métodos De Síntesis
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with 3,4,5,7-tetramethylimidazo[4,5-f]quinoxaline-2-carbaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,7-tetramethyl- has potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antitumor, and antimicrobial properties. It also has potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
146177-61-9 |
|---|---|
Fórmula molecular |
C13H15N5 |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
3,4,5,7-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-15-10-9(16-6)7(2)8(3)12-11(10)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17) |
Clave InChI |
QSQNCDPZGFTHHH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C |
SMILES canónico |
CC1=CN=C2C3=C(C(=C(C2=N1)C)C)N(C(=N3)N)C |
Otros números CAS |
146177-61-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





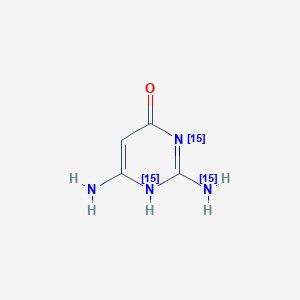
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)

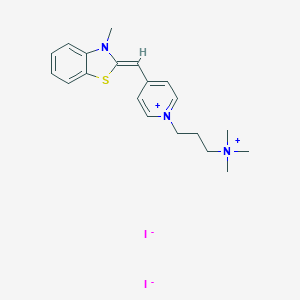
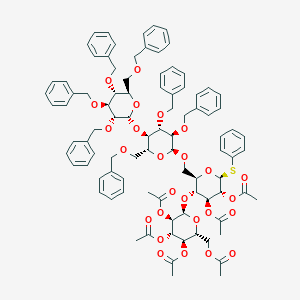
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
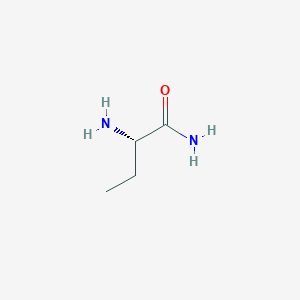


![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
